(1-Bromo-2-cyclohexylethyl)benzene
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Overview
Description
(1-Bromo-2-cyclohexylethyl)benzene is an organic compound with the molecular formula C14H19Br It is a derivative of benzene, where a bromine atom is attached to a carbon atom that is also bonded to a cyclohexyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-cyclohexylethyl)benzene typically involves the bromination of a precursor compound. One common method is the electrophilic aromatic substitution reaction, where benzene undergoes bromination in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction conditions often include a solvent like carbon disulfide (CS2) or dichloromethane (CH2Cl2) and are carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-cyclohexylethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of cyclohexylethylbenzene by removing the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of cyclohexylethylbenzene derivatives.
Oxidation: Formation of cyclohexylethylbenzene alcohols or ketones.
Reduction: Formation of cyclohexylethylbenzene.
Scientific Research Applications
(1-Bromo-2-cyclohexylethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Bromo-2-cyclohexylethyl)benzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The specific molecular targets and pathways depend on the nature of the reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylethylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.
Bromoethylbenzene: Contains a bromine atom but lacks the cyclohexyl group, affecting its steric and electronic properties.
Cyclohexylbenzene: Lacks both the ethyl and bromine groups, resulting in different reactivity and applications
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry and research .
Properties
Molecular Formula |
C14H19Br |
---|---|
Molecular Weight |
267.20 g/mol |
IUPAC Name |
(1-bromo-2-cyclohexylethyl)benzene |
InChI |
InChI=1S/C14H19Br/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2 |
InChI Key |
VTTKCESDLBTHPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(C2=CC=CC=C2)Br |
Origin of Product |
United States |
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